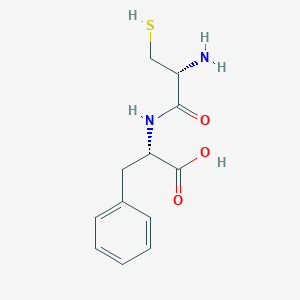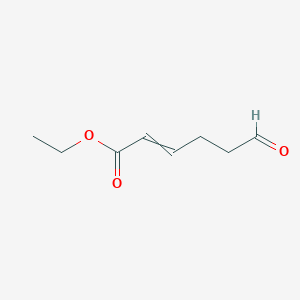
Ethyl 6-oxohex-2-enoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl 6-oxohex-2-enoate is an organic compound belonging to the ester family. Esters are characterized by their pleasant odors and are often found in natural fragrances and flavors. This compound is a versatile compound with a variety of applications in scientific research and industry.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Ethyl 6-oxohex-2-enoate can be synthesized through the alkylation of enolate ions. The enolate ion, formed by deprotonating a β-keto ester, reacts with an alkyl halide in an S_N2 reaction to form the desired ester . This reaction typically requires a strong base such as sodium ethoxide in ethanol to generate the enolate ion .
Industrial Production Methods: Industrial production of this compound often involves the use of zeolite catalysts for the degradation of mono- and disaccharides. This method is advantageous due to its efficiency and the ability to produce the compound at a lower cost .
Analyse Des Réactions Chimiques
Types of Reactions: Ethyl 6-oxohex-2-enoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form carboxylic acids.
Reduction: Reduction reactions can convert the ester into alcohols.
Substitution: The ester group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO_4) and chromium trioxide (CrO_3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH_4) and sodium borohydride (NaBH_4) are frequently used.
Substitution: Nucleophiles like amines and thiols can be used under basic conditions to substitute the ester group.
Major Products:
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Various substituted esters depending on the nucleophile used.
Applications De Recherche Scientifique
Ethyl 6-oxohex-2-enoate has a wide range of applications in scientific research:
Biology: The compound is used in studies involving enzyme-catalyzed reactions and metabolic pathways.
Medicine: It is investigated for its potential therapeutic properties and as a building block for drug synthesis.
Mécanisme D'action
The mechanism of action of ethyl 6-oxohex-2-enoate involves its interaction with various molecular targets and pathways:
Enolate Formation: The compound can form enolate ions, which are highly reactive intermediates in many organic reactions.
Nucleophilic Attack: The enolate ion can undergo nucleophilic attack on electrophiles, leading to the formation of new carbon-carbon bonds.
Pathways: The compound participates in pathways involving ester hydrolysis, oxidation, and reduction reactions.
Comparaison Avec Des Composés Similaires
Ethyl 6-oxohex-2-enoate can be compared with other similar compounds such as:
Ethyl acetoacetate: Both compounds have β-keto ester structures, but this compound has an additional double bond, making it more reactive in certain reactions.
Methyl vinyl glycolate: This compound is similar in structure but has different functional groups, leading to distinct reactivity and applications.
Uniqueness: this compound’s unique structure, with both a keto and an ester group, allows it to participate in a wide range of chemical reactions, making it a valuable compound in synthetic chemistry .
Propriétés
Numéro CAS |
71778-55-7 |
|---|---|
Formule moléculaire |
C8H12O3 |
Poids moléculaire |
156.18 g/mol |
Nom IUPAC |
ethyl 6-oxohex-2-enoate |
InChI |
InChI=1S/C8H12O3/c1-2-11-8(10)6-4-3-5-7-9/h4,6-7H,2-3,5H2,1H3 |
Clé InChI |
AERNDGQPWSLYDI-UHFFFAOYSA-N |
SMILES canonique |
CCOC(=O)C=CCCC=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


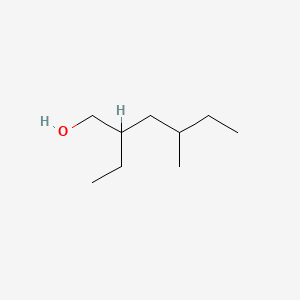
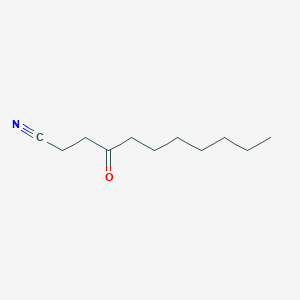

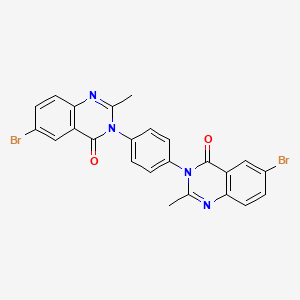
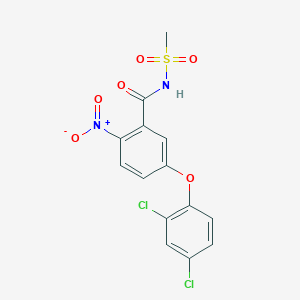
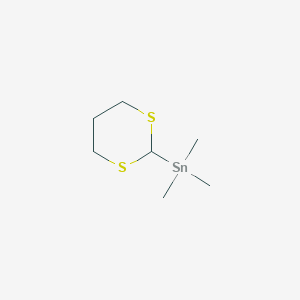
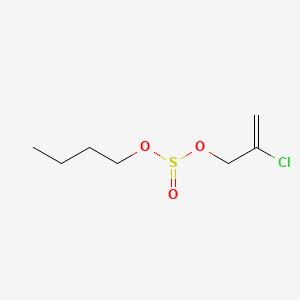

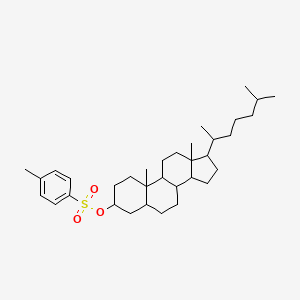
![N-[(5Z)-5-[(E)-3-(furan-2-yl)prop-2-enylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]pyridine-4-carboxamide](/img/structure/B14460428.png)
![2-[dibutyl-[2-[(Z)-octadec-9-enoyl]oxyethylsulfanyl]stannyl]sulfanylethyl (Z)-octadec-9-enoate](/img/structure/B14460456.png)
